molecular formula C14H15FN4OS B2854909 N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluoropyridine-4-carboxamide CAS No. 1333606-84-0

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluoropyridine-4-carboxamide

Cat. No. B2854909
CAS RN: 1333606-84-0
M. Wt: 306.36
InChI Key: SVLGHJZXGAGJCD-UHFFFAOYSA-N
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Description

“5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine” is a compound with the CAS Number: 299935-39-0 . It has a molecular weight of 184.29 . This compound is used for R&D purposes .


Molecular Structure Analysis

The InChI code for “5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine” is 1S/C8H14N3S/c9-8-11-10-7 (12-8)5-6-3-1-2-4-6/h6,12H,1-5H2, (H2,9,11) . This can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

The compound “5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine” has a molecular weight of 184.29 . It is stored at a temperature of 28 C .

Mechanism of Action

Thiadiazole derivatives, such as “5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine”, have been studied for their anticancer properties . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for "5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine" . This document provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4OS/c15-11-8-10(5-6-16-11)13(20)17-14-19-18-12(21-14)7-9-3-1-2-4-9/h5-6,8-9H,1-4,7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLGHJZXGAGJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=NN=C(S2)NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluoropyridine-4-carboxamide

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